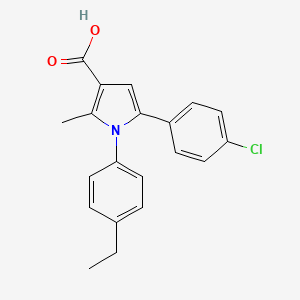

5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

描述

5-(4-Chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid (CAS: 881041-75-4) is a pyrrole-3-carboxylic acid derivative featuring a 4-chlorophenyl group at position 5, a 4-ethylphenyl substituent at position 1, and a methyl group at position 2 of the pyrrole core. This compound has been studied in the context of lysosomal function modulation, where related pyrrole derivatives act as agonists for TPC2 ion channels . Its structural features balance lipophilicity (via the ethylphenyl group) and polarity (via the carboxylic acid), suggesting favorable pharmacokinetic properties compared to esterified analogs .

属性

IUPAC Name |

5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-14-4-10-17(11-5-14)22-13(2)18(20(23)24)12-19(22)15-6-8-16(21)9-7-15/h4-12H,3H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITXDYPTJYTTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution Reactions:

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under basic conditions.

Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

化学反应分析

5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the chlorophenyl group.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

*Estimated based on analogs.

Key Structural and Functional Insights

Substituent Effects on Biological Activity :

- R1 Groups :

- Cyclopropyl (as in ) and methoxyphenyl () substituents alter steric and electronic profiles, impacting binding to targets like Bcl-2 or ion channels.

- Halogen Effects :

- Chlorine at R5 (target compound) vs. bromine () influences metabolic stability; bromine’s larger size may hinder CYP-mediated oxidation .

- Carboxylic Acid vs. Ester :

- The free carboxylic acid in the target compound enhances hydrogen bonding with targets (e.g., lysosomal channels ) compared to ester derivatives (), which prioritize passive diffusion.

Synthetic and Analytical Considerations :

- NMR data (e.g., δ 2.64 ppm for methyl in , δ 2.72 ppm in ) confirm structural consistency across analogs.

- Crystallographic tools like SHELX and WinGX are critical for resolving pyrrole core conformations .

Biological Activity Trends: Compounds with 4-ethylphenyl or cyclopropyl groups (target compound and ) show promise in apoptosis and ion channel modulation, while 2,4-dichlorophenyl analogs () target cannabinoid receptors. Thiophene-pyrrole hybrids () exhibit anticancer activity, highlighting the scaffold’s versatility.

生物活性

5-(4-Chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole class of heterocyclic compounds. Its unique structure, characterized by a pyrrole ring with various substituents, has attracted attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 339.82 g/mol. Its structure includes a pyrrole ring substituted with chlorophenyl and ethylphenyl groups, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions such as:

- Paal-Knorr Synthesis : Formation of the pyrrole ring.

- Carboxylation : Introduction of the carboxylic acid group via reactions like the Kolbe-Schmitt reaction.

These methods are optimized to enhance yield and purity, making the compound suitable for biological evaluations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The presence of the heterocyclic ring is believed to contribute to its antimicrobial efficacy .

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. It is hypothesized that it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation. This mechanism is crucial for developing new therapeutic agents targeting inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms that involve the modulation of cell signaling pathways. Further research is needed to elucidate its full potential in cancer therapy .

Case Studies

A notable case study involved evaluating the antimicrobial activity of various derivatives of pyrrole compounds, including this compound. The study found that modifications in the chemical structure significantly impacted biological activity, highlighting the importance of structural diversity in drug design .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to specific enzymes related to inflammation and microbial resistance.

- Receptor Interaction : Modulating receptor activity associated with cellular signaling pathways.

Understanding these interactions is essential for optimizing its use in therapeutic applications .

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized?

- Answer: Synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. Key steps:

- Precursor preparation : Use Suzuki-Miyaura coupling to introduce aryl groups (e.g., 4-chlorophenyl and 4-ethylphenyl) to the pyrrole core.

- Carboxylic acid formation : Hydrolysis of ester intermediates under acidic/basic conditions (e.g., NaOH/EtOH reflux).

- Optimization : Control temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (Pd(PPh₃)₄ for coupling). Monitor via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?

- Answer:

- NMR :

- ¹H/¹³C NMR : Identify substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm).

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign carbons.

- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H (~3100 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography (if crystals form): Resolve bond lengths/angles (e.g., C-Cl bond ~1.74 Å) and confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Answer:

- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to study electron distribution and reactive sites (e.g., electrophilic substitution on pyrrole).

- Molecular docking : Screen against protein targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .

Q. What experimental strategies address discrepancies in reported biological activity data?

- Answer:

- Comparative assays : Use standardized protocols (e.g., MTT for cytotoxicity, IC₅₀ measurements) across cell lines (HeLa, HEK293).

- Purity verification : Re-test compound batches via HPLC (≥95% purity).

- Solubility control : Use DMSO/water mixtures (≤0.1% DMSO) to avoid solvent interference.

- Target validation : Knockout studies (CRISPR) or competitive binding assays to confirm specificity .

Q. How does the crystal structure inform stability and intermolecular interactions?

- Answer: X-ray data (e.g., monoclinic P2/c system, unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42°) reveal:

- Hydrogen bonding : Carboxylic acid O-H⋯O interactions (2.6–2.8 Å) enhance lattice stability.

- π-π stacking : Aromatic rings (4-chlorophenyl/4-ethylphenyl) align face-to-face (3.5–4.0 Å spacing).

- Thermal stability : TGA/DSC data correlate with packing density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。